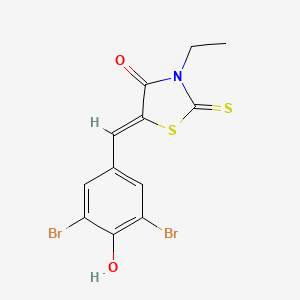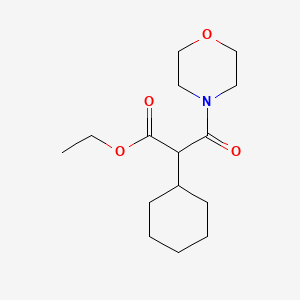
ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ECO, and it is a white crystalline powder with a molecular weight of 315.4 g/mol. ECO has a cyclohexyl group, a morpholinyl group, and an ethyl ester group, which makes it a versatile compound for various applications.
作用機序
ECO is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. ECO also has an anticonvulsant effect, which makes it a potential candidate for the treatment of epilepsy.
Biochemical and Physiological Effects
Studies have shown that ECO has a low toxicity profile and does not cause adverse effects on the liver and kidney. ECO has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ECO has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
実験室実験の利点と制限
ECO has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity level. ECO is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, ECO has some limitations in laboratory experiments. It is not soluble in water, which makes it challenging to use in aqueous solutions. ECO is also sensitive to light and heat, which can lead to degradation.
将来の方向性
ECO has several potential future directions for research. One of the significant areas of research is in the development of new drugs for the treatment of various diseases. ECO can be used as an intermediate in the synthesis of new drugs with improved efficacy and fewer side effects. Another potential area of research is in the development of new insecticides, herbicides, and fungicides. ECO can be used as a starting material in the synthesis of new compounds with improved activity and specificity.
Conclusion
In conclusion, ECO is a versatile compound with significant potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the product. ECO has a low toxicity profile and has been shown to have several biochemical and physiological effects. ECO has several advantages for laboratory experiments, but it also has some limitations. ECO has several potential future directions for research, and it is an exciting compound to study.
合成法
The synthesis of ECO involves the reaction of cyclohexanone, morpholine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization. This synthesis method has been optimized to ensure high yield and purity of the product.
科学的研究の応用
ECO has been extensively studied for its potential applications in various fields. One of the significant areas of application is in the synthesis of pharmaceuticals. ECO is used as an intermediate in the synthesis of various drugs, such as antipsychotics and antihypertensives. ECO is also used in the synthesis of insecticides, herbicides, and fungicides.
特性
IUPAC Name |
ethyl 2-cyclohexyl-3-morpholin-4-yl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-20-15(18)13(12-6-4-3-5-7-12)14(17)16-8-10-19-11-9-16/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRSJWEOOFMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
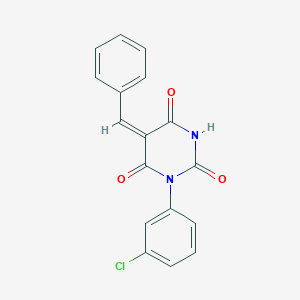
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
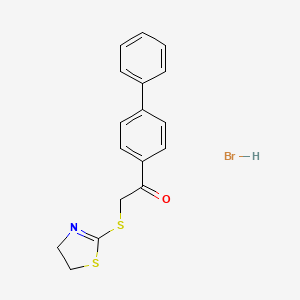
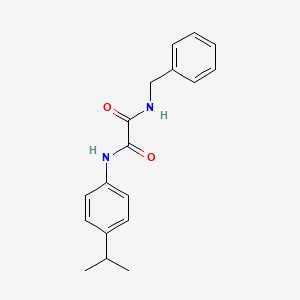
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)

